4-tert-Octylphenol Monoethoxylate-13C6

Catalog No.
S864733
CAS No.
1173019-48-1
M.F
C16H26O2
M. Wt
256.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Octylphenol Monoethoxylate-13C6

CAS Number

1173019-48-1

Product Name

4-tert-Octylphenol Monoethoxylate-13C6

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C16H26O2

Molecular Weight

256.336

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1

InChI Key

JYCQQPHGFMYQCF-FQPQTBQFSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

Synonyms

2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-13C6; 2-(4-tert-Octylphenoxy)ethanol-13C6; 4-tert-Octylphenyl (2-Hydroxyethyl)ether-13C6; OP1EO-13C6; NSC 525913C6;

4-tert-Octylphenol Monoethoxylate-13C6 is a synthetic organic compound classified as an alkylphenol ethoxylate. Its chemical formula is C16H26O2C_{16}H_{26}O_{2}, and it is commonly used in various industrial applications due to its surfactant properties. The compound features a tert-octyl group attached to a phenolic ring, which is then modified by the addition of an ethylene oxide unit. The "13C6" designation indicates that the compound contains six carbon atoms that are isotopically labeled with carbon-13, which is often utilized in analytical chemistry for tracing and quantification purposes.

4-t-OPEO-13C6 itself likely doesn't have a specific mechanism of action. However, the original molecule (4-t-OPEO-1) acts as a surfactant by reducing the surface tension of water. This allows for better mixing of oil and water, making them useful in various industrial applications such as detergents, emulsifiers, and wetting agents [].

Internal Standard for Environmental Analysis:

4-tert-Octylphenol Monoethoxylate-13C6 (4-t-OP-1EO-13C6) is a valuable tool in environmental science research as an internal standard for analyzing environmental samples for the presence of nonylphenol ethoxylates (NPEs). NPEs are a class of widely used nonionic surfactants that have been found to be persistent environmental pollutants with potential endocrine-disrupting effects [, ].

The 13C isotope enrichment in the molecule allows researchers to distinguish the internal standard from the native NPEs present in the sample. This distinction is crucial for accurate quantification of NPEs, as it eliminates any potential interference from matrix effects or other background signals that might overlap with the NPE peaks in the analytical instrument [].

Tracer Studies:

4-t-OP-1EO-13C6 can be used as a tracer in environmental studies to investigate the fate and transport of NPEs in various environmental compartments, such as water, sediment, and soil. By introducing the isotopically labeled 4-t-OP-1EO-13C6 into the environment and monitoring its presence and transformation over time, researchers can gain valuable insights into the environmental behavior of NPEs. This information is crucial for assessing their environmental risks and developing strategies for their remediation [].

Typical of alkylphenols and their derivatives:

  • Esterification: It can react with acids to form esters, which can modify its surfactant properties.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Dealkylation: Under certain conditions, the tert-octyl group may be cleaved, leading to the formation of smaller phenolic compounds.

These reactions can influence the compound's efficacy as a surfactant and its environmental persistence.

Research indicates that 4-tert-Octylphenol Monoethoxylate-13C6 exhibits endocrine-disrupting properties, similar to other alkylphenols. It can mimic estrogen in biological systems, potentially affecting reproductive health in various organisms. Studies have shown that exposure to alkylphenols can lead to developmental and reproductive toxicity in aquatic species, raising concerns about their environmental impact and bioaccumulation potential .

The synthesis of 4-tert-Octylphenol Monoethoxylate-13C6 typically involves the ethoxylation of 4-tert-octylphenol using ethylene oxide under controlled conditions. The process generally includes:

  • Preparation of 4-tert-octylphenol: This compound can be synthesized from phenol and isobutylene through alkylation.
  • Ethoxylation: The prepared 4-tert-octylphenol is reacted with ethylene oxide in the presence of a catalyst (often a base) at elevated temperatures to facilitate the addition of ethylene oxide units.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products.

4-tert-Octylphenol Monoethoxylate-13C6 is primarily used as a nonionic surfactant in various applications:

  • Industrial Cleaning Agents: It serves as an effective emulsifier and wetting agent in cleaning formulations.
  • Agricultural Chemicals: The compound is utilized in pesticide formulations to enhance the dispersion and effectiveness of active ingredients.
  • Cosmetics and Personal Care Products: Due to its surfactant properties, it finds use in shampoos, conditioners, and skin care products.

Studies have focused on the interactions between 4-tert-Octylphenol Monoethoxylate-13C6 and biological systems, particularly regarding its endocrine-disrupting effects. Research has demonstrated that this compound can interact with estrogen receptors, leading to altered hormonal responses in exposed organisms. Additionally, its effects on aquatic life have been documented, showing potential impacts on reproduction and development .

Several compounds share structural similarities with 4-tert-Octylphenol Monoethoxylate-13C6, including:

Compound NameCAS NumberKey Characteristics
4-nonylphenol104-40-5Another alkylphenol with similar surfactant properties; known for endocrine disruption.
Triton X-1009002-93-1A nonionic surfactant with a polyethylene glycol chain; widely used in biochemical applications.
4-tert-Octylphenol Diethoxylate2315-61-9A diethoxylated derivative of 4-tert-octylphenol; exhibits similar properties but with increased hydrophilicity.

Uniqueness: What sets 4-tert-Octylphenol Monoethoxylate-13C6 apart from these compounds is its specific isotopic labeling (carbon-13), which enhances its utility in analytical chemistry for tracking and quantifying environmental contaminants.

XLogP3

4.6

Wikipedia

2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol

Dates

Modify: 2023-08-15

Explore Compound Types